molecular formula C9H6INO2S2 B1620739 (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 329002-53-1

(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B1620739
CAS No.: 329002-53-1
M. Wt: 351.2 g/mol
InChI Key: BTMHRRFXALZZLQ-UHFFFAOYSA-N
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Description

(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an iodine atom on a furan ring. The presence of these functional groups imparts distinctive chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-iodo-2-furaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the furan and thiazolidinone rings.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazolidinone or furan moieties.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the iodine atom and thiazolidinone ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(5-chloro-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(5-fluoro-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromo, chloro, and fluoro analogs, the iodine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2S2/c1-11-8(12)6(15-9(11)14)4-5-2-3-7(10)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMHRRFXALZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)I)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361531
Record name (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329002-53-1
Record name (5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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